molecular formula C7H12O2 B1265755 ethyl 2-methylcyclopropane-1-carboxylate CAS No. 20913-25-1

ethyl 2-methylcyclopropane-1-carboxylate

Cat. No.: B1265755
CAS No.: 20913-25-1
M. Wt: 128.17 g/mol
InChI Key: JWYSLVLBKXDZCW-UHFFFAOYSA-N
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Description

Ethyl 2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C₇H₁₂O₂. It is a derivative of cyclopropane, a three-membered carbon ring, with an ethyl ester group and a methyl group attached to the ring. This compound is known for its unique structural properties and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-methylcyclopropane-1-carboxylate can be synthesized through several methods. One common method involves the reaction of 2-methylcyclopropanecarboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via esterification, where the carboxylic acid group reacts with ethanol to form the ethyl ester.

Another method involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For example, the reaction of diazomethane with an alkene can produce cyclopropane derivatives, which can then be further functionalized to obtain this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

    Oxidation: 2-Methylcyclopropanecarboxylic acid or 2-methylcyclopropanone.

    Reduction: 2-Methylcyclopropanemethanol.

    Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methylcyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-methylcyclopropane-1-carboxylate depends on the specific reaction or applicationThese factors make it a versatile intermediate in various chemical transformations .

Comparison with Similar Compounds

Ethyl 2-methylcyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:

This compound stands out due to its unique combination of the cyclopropane ring, methyl group, and ethyl ester group, which confer distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

ethyl 2-methylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-3-9-7(8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYSLVLBKXDZCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50943175
Record name Ethyl 2-methylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20913-25-1
Record name Ethyl 2-methylcyclopropanecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20913-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylcyclopropanecarboxylate
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Record name Ethyl 2-methylcyclopropane-1-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-methylcyclopropanecarboxylate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.087
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of ethyl trans-crotonate (1.20 kg, 1.31 L, 1.00 equivalent) in DMSO (3.00 L) at ambient temperature is added the above preformed ylide solution over 30 min, while the temperature of the reaction mixture is maintained at about 15-20° C. The progress of the reaction is followed by analysis by gas chromatography (GC, conditions below) until only a small amount of residual crotonate relative to the 2-methylcyclo-propanecarboxylate is observed (about 20-24 h). The reaction mixture is split into two equal (8.5 L) portions for work-up; each portion is treated as follows: Methyl t-butyl ether (MTBE, 6 L) is added, and the biphasic mixture is cooled to 15° C. before the dropwise addition of water (6 L) over about 45 min while maintaining the temperature below 23° C. After the phases are separated, the organic phase is washed twice with 10% brine; and the solvent is gently removed under vacuum (400 mbar, bath temperature 35° C.) to afford the ethyl 2-methylcyclopropanecarboxylate (1.00 kg, 26.8%) containing about 3.3 equivalents of MTBE.
Quantity
1.31 L
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-methylcyclo-propanecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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